molecular formula C24H31N5O B11972917 2-Butyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11972917
M. Wt: 405.5 g/mol
InChI Key: YSSMMDVWYXLLGM-UHFFFAOYSA-N
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Description

2-Butyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyrido[1,2-a]benzimidazole core, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the butyl and methyl groups. The morpholine ring is then attached via a propyl linker, and finally, the carbonitrile group is introduced. Common reagents used in these steps include various alkyl halides, amines, and nitriles, under conditions such as reflux, catalytic hydrogenation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling. The scalability of the process would be a key consideration, ensuring that the compound can be produced in sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonitrile group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound. Substitution reactions could result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

    Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes or receptors that interact with its functional groups.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Butyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The morpholine ring and pyrido[1,2-a]benzimidazole core could facilitate binding to these targets, while the carbonitrile group might participate in covalent interactions or hydrogen bonding. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine itself or its various substituted forms.

    Pyrido[1,2-a]benzimidazole derivatives: Compounds with the same core structure, but different substituents, such as 2-Butyl-3-methylpyrido[1,2-a]benzimidazole.

    Carbonitrile-containing compounds: Molecules that feature the carbonitrile group, such as benzonitrile or acetonitrile derivatives.

Uniqueness

2-Butyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring, pyrido[1,2-a]benzimidazole core, and carbonitrile group in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H31N5O

Molecular Weight

405.5 g/mol

IUPAC Name

2-butyl-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H31N5O/c1-3-4-8-19-18(2)20(17-25)24-27-21-9-5-6-10-22(21)29(24)23(19)26-11-7-12-28-13-15-30-16-14-28/h5-6,9-10,26H,3-4,7-8,11-16H2,1-2H3

InChI Key

YSSMMDVWYXLLGM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4CCOCC4

Origin of Product

United States

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